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molecular formula C11H12IN3O B8459444 5-(3,5-Dimethylisoxazol-4-yl)-3-iodobenzene-1,2-diamine

5-(3,5-Dimethylisoxazol-4-yl)-3-iodobenzene-1,2-diamine

Cat. No. B8459444
M. Wt: 329.14 g/mol
InChI Key: GHKITNQCVVUGJH-UHFFFAOYSA-N
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Patent
US09255089B2

Procedure details

4-(3,5-dimethylisoxazol-4-yl)-2-iodo-6-nitroaniline (0.9 g, 2.5 mmol) was added to EtOH (50 ml), to the mixture were added SnCl2 (2.4 g, 12.5 mmol). The reaction mixture was stirred at 75° C. for 7 h. The solvent was evaporated and then the residue was dissolved in EtOAc (100 ml) and washed with 1N NaOH (100 ml×3). The organic solvent was evaporated and the residue was dissolved in DCM and purified with combi-flash column chromatography (product came out at 60% EtOAc/Hexane) to afford 5-(3,5-dimethylisoxazol-4-yl)-3-iodobenzene-1,2-diamine. LCMS m/z [M+H]+ C11H12IN3O requires: 330.00. Found 330.03 1H NMR (400 MHz, CD3OD) δ2.21 (s, 3H), 2.39 (s, 3H), 7.16 (d, 1H), 7.62 (d, 1H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]([C:7]2[CH:13]=[C:12]([N+:14]([O-])=O)[C:10]([NH2:11])=[C:9]([I:17])[CH:8]=2)=[C:5]([CH3:18])[O:4][N:3]=1.Cl[Sn]Cl>CCO>[CH3:1][C:2]1[C:6]([C:7]2[CH:13]=[C:12]([NH2:14])[C:10]([NH2:11])=[C:9]([I:17])[CH:8]=2)=[C:5]([CH3:18])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CC1=NOC(=C1C1=CC(=C(N)C(=C1)[N+](=O)[O-])I)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 75° C. for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (100 ml)
WASH
Type
WASH
Details
washed with 1N NaOH (100 ml×3)
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
purified with combi-flash column chromatography (product

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC1=NOC(=C1C1=CC(=C(C(=C1)N)N)I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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